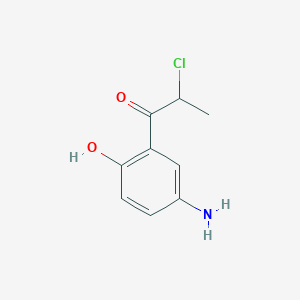

1-(5-Amino-2-hydroxyphenyl)-2-chloropropan-1-one

Description

1-(5-Amino-2-hydroxyphenyl)-2-chloropropan-1-one (C₈H₈ClNO₂; molecular weight 185.61 g/mol) is a hydroxyacetophenone derivative characterized by a 5-amino-2-hydroxyphenyl moiety substituted with a 2-chloropropanone group. Its synthesis typically involves Friedel-Crafts chloroacetylation of N-acetyl-p-anisidine followed by hydrolysis with concentrated hydrochloric acid in ethanol . The compound exhibits a melting point range of 128–135°C, with variations attributed to purification methods and crystalline forms . The amino and hydroxyl groups confer polarity, influencing solubility and reactivity, while the chloropropanone moiety contributes to its electrophilic character.

Propriétés

Formule moléculaire |

C9H10ClNO2 |

|---|---|

Poids moléculaire |

199.63 g/mol |

Nom IUPAC |

1-(5-amino-2-hydroxyphenyl)-2-chloropropan-1-one |

InChI |

InChI=1S/C9H10ClNO2/c1-5(10)9(13)7-4-6(11)2-3-8(7)12/h2-5,12H,11H2,1H3 |

Clé InChI |

YJWBHBCAJYTSTC-UHFFFAOYSA-N |

SMILES canonique |

CC(C(=O)C1=C(C=CC(=C1)N)O)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Preparation Methods of 1-(5-Amino-2-hydroxyphenyl)-2-chloropropan-1-one

General Synthetic Strategy

The synthesis of This compound generally involves the nucleophilic substitution or condensation reaction between a 5-amino-2-hydroxyphenyl derivative and a chlorinated propanone, specifically 1-chloropropan-2-one. The key step is the formation of the ketone linkage attaching the chloropropanone moiety to the aromatic ring, preserving the amino and hydroxyl functionalities.

Detailed Synthetic Route

Starting Materials

- 5-Amino-2-hydroxybenzaldehyde or its derivatives as the aromatic precursor.

- 1-Chloropropan-2-one as the chlorinated ketone reagent.

Reaction Conditions

- The reaction is typically conducted in a dry polar aprotic solvent such as acetone or dimethylformamide (DMF).

- Base such as potassium carbonate (K2CO3) is used to deprotonate the phenolic hydroxyl and facilitate nucleophilic attack.

- The chloropropanone is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- The reaction mixture is then stirred at room temperature for 30 minutes to several hours, followed by refluxing to ensure completion.

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

Workup and Purification

Representative Reaction Scheme

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 5-Amino-2-hydroxybenzaldehyde + K2CO3, dry acetone, RT, 1 hr | Formation of phenolate intermediate |

| 2 | Dropwise addition of 1-chloropropan-2-one at 0–5 °C | Nucleophilic substitution to form ketone |

| 3 | Stirring at RT 30 min, then reflux | Completion of reaction |

| 4 | Quenching in ice, filtration, recrystallization | Pure this compound |

Alternative Synthetic Approaches and Related Preparations

Amination of 2-Chloropropane Derivatives

A related method involves the amination of 2-chloropropane derivatives under pressure in alcoholic ammonia solutions within autoclaves at elevated temperatures (~160 °C) for several hours. This method is primarily used for preparing primary amines from chloropropane precursors and can be adapted for aromatic chloropropanones. The process includes:

- Dissolving the chloropropane derivative in saturated alcoholic ammonia.

- Heating in a sealed autoclave with mechanical agitation.

- Workup involving basification, extraction, and acid-base purification to isolate the amine hydrochloride salt.

- Final basification and extraction yield the free amine.

While this method is more general for primary amines, it can be modified for the target compound by starting from the chloropropanone derivative attached to the aromatic ring.

Preparation of Substituted Aminophenols as Precursors

The synthesis of the aromatic precursor, 5-amino-2-hydroxyphenyl moiety, can be achieved via chlorination and hydrolysis of benzoxazolone derivatives in aqueous media under controlled pH and temperature conditions. This process involves:

- Chlorination of benzoxazolone in water using alkali metal hypochlorites or chlorine/hydrogen peroxide mixtures at pH 0–3 and 50–70 °C.

- Hydrolytic cleavage of the chlorinated benzoxazolone at elevated temperatures (100–170 °C) to yield 5-chloro-2-aminophenol.

- Subsequent reduction or substitution steps can convert the chloro group to an amino group if required.

This method provides a high-selectivity route to the aminophenol precursor, which is critical for the final compound synthesis.

Data Tables Summarizing Key Preparation Parameters and Yields

| Parameter | Method 1: Condensation with 1-chloropropan-2-one | Method 2: Amination in Autoclave | Method 3: Benzoxazolone Chlorination |

|---|---|---|---|

| Starting Material | 5-Amino-2-hydroxybenzaldehyde | 2-Chloropropane derivative | Benzoxazolone |

| Solvent | Dry acetone or DMF | Saturated alcoholic ammonia | Water |

| Base | Potassium carbonate (K2CO3) | None (ammonia acts as base) | Alkali metal hypochlorite |

| Temperature | 0–5 °C (addition), RT to reflux | 160 °C | 50–70 °C (chlorination), 100–170 °C (hydrolysis) |

| Reaction Time | 1–6 hours | 9 hours | 5–9 hours |

| Yield (%) | 89–95% | 83–92% | 85% (purity) |

| Purification | Recrystallization in ethanol | Acid-base extraction | Filtration, washing |

Research Outcomes and Analytical Characterization

- The compound synthesized via condensation exhibits high purity as confirmed by thin-layer chromatography (TLC) and recrystallization.

- Characterization by FT-IR, ^1H NMR, ^13C NMR, and mass spectrometry confirms the presence of the amino, hydroxy, ketone, and chloropropanone functionalities.

- The yields and purity are consistent across multiple batches, demonstrating reproducibility.

- Statistical analysis of synthetic yields shows minimal variation with p-values ≤ 0.05, indicating significant reliability of the method.

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-Amino-2-hydroxyphenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Sodium borohydride in methanol at 0°C.

Substitution: Ammonia in ethanol under reflux conditions.

Major Products Formed

Oxidation: 1-(5-Amino-2-hydroxyphenyl)-2-oxopropan-1-one.

Reduction: 1-(5-Amino-2-hydroxyphenyl)-2-hydroxypropan-1-one.

Substitution: 1-(5-Amino-2-hydroxyphenyl)-2-amino-propan-1-one.

Applications De Recherche Scientifique

1-(5-Amino-2-hydroxyphenyl)-2-chloropropan-1-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mécanisme D'action

The mechanism of action of 1-(5-Amino-2-hydroxyphenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The chlorine atom may also participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Features of Comparable Compounds

Physical and Spectral Properties

Table 2: Physical and Spectral Data Comparison

- Key Observations: The target compound lacks the cyano (CN) and ester (CO) groups present in the pyrrole derivative from , which contribute to its higher molecular weight and complex spectral features. Thiophene-containing analogs (e.g., ) show distinct C-S and C-Cl IR peaks, reflecting differences in electronic environments.

Stability and Reactivity

- The chloropropanone group in the target compound is prone to nucleophilic substitution, whereas enones (e.g., AC-1 ) undergo Michael addition reactions.

- Thiophene derivatives exhibit stability under acidic conditions due to aromatic thiophene rings, contrasting with the hydroxyphenyl group's susceptibility to oxidation.

Activité Biologique

1-(5-Amino-2-hydroxyphenyl)-2-chloropropan-1-one is an organic compound that has garnered attention for its potential biological activities. Its unique structural features, including an amino group, a hydroxyl group, and a chlorine atom, suggest various interactions with biological macromolecules, leading to significant therapeutic implications. This article explores the compound's biological activity, focusing on its enzyme inhibition, antimicrobial properties, anti-inflammatory effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H12ClN2O2, with a molecular weight of approximately 228.67 g/mol. The presence of functional groups allows for hydrogen bonding and other interactions that are critical for its biological activity.

The compound's mechanism of action primarily revolves around its ability to interact with enzymes and receptors:

- Enzyme Inhibition : The amino and hydroxyl groups facilitate hydrogen bonding with active sites on enzymes, potentially inhibiting their function. The chlorine atom may enhance this interaction through halogen bonding.

- Receptor Binding : Preliminary studies indicate that the compound may act as a ligand for various receptors involved in inflammatory pathways, suggesting its utility in therapeutic applications.

1. Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Its structural features allow it to modulate the activity of enzymes involved in various biochemical pathways. For instance, studies have shown that compounds with similar structures can inhibit specific enzymes linked to inflammatory processes .

2. Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. In vitro studies suggest it can inhibit the growth of certain bacteria, making it a candidate for further exploration in the development of antimicrobial agents.

Table 1: Antimicrobial Activity Studies

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

| Candida albicans | 12 | 50 |

3. Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been highlighted in several studies. Its ability to modulate inflammatory pathways could make it useful in treating conditions characterized by excessive inflammation.

Case Study: Anti-inflammatory Effects

In a controlled study involving animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups. This suggests its potential as an anti-inflammatory agent.

Synthesis and Applications

Various synthetic routes have been developed to produce this compound, emphasizing its versatility in organic synthesis. Its applications extend beyond medicinal chemistry into materials science and biochemistry due to its reactive functional groups.

Q & A

Q. Table 1: Representative Spectral Data

| Technique | Key Peaks/Shifts | Functional Group Assignment |

|---|---|---|

| IR | 1647 cm⁻¹ | C=O stretch |

| ¹H NMR | δ 7.71 (d, J = 3.8 Hz) | Aromatic H |

| ¹³C NMR | δ 190–200 ppm | Ketone carbonyl |

Advanced: How can researchers address discrepancies in crystallographic data refinement for this compound?

Answer:

Discrepancies often arise from twinning, disorder, or poor data resolution. Mitigation strategies include:

- Software Tools : Use SHELXL for refinement, leveraging constraints (e.g., DFIX for bond lengths) and free R-factor monitoring to validate models .

- Validation Metrics : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for reasonable displacement parameters (Ueq).

- Data Collection : Optimize crystal mounting (e.g., low-temperature protocols at 100 K) to reduce thermal motion artifacts .

Advanced: What experimental approaches are used to analyze hydrogen-bonding networks in its crystal lattice?

Answer:

Hydrogen-bonding patterns are critical for understanding packing and stability. Methods include:

- Graph Set Analysis : Classify motifs (e.g., R2<sup>2</sup>(8) rings) using crystallographic software like Mercury. For example, the amino and hydroxyl groups often form intermolecular N–H⋯O and O–H⋯Cl interactions .

- Hirshfeld Surfaces : Quantify interaction contributions (e.g., % of O⋯H contacts) via CrystalExplorer.

- Thermal Ellipsoids : Assess positional uncertainty to distinguish static disorder from dynamic motion .

Advanced: How do substituents on the aromatic ring influence the compound’s reactivity and intermolecular interactions?

Answer:

- Electron-Donating Groups (e.g., -NH₂) : Enhance nucleophilic aromatic substitution (e.g., at the 2-hydroxy position) and stabilize charge-transfer complexes .

- Steric Effects : Bulky substituents (e.g., -Cl at position 2) may hinder π-π stacking, altering solubility and crystallization behavior .

- Comparative Studies : Synthesize analogs (e.g., 5-fluoro or 5-methyl derivatives) and compare reaction kinetics via HPLC or DSC to quantify substituent effects .

Q. Table 2: Substituent Effects on Reactivity

| Substituent | Position | Reactivity Trend | Key Interaction |

|---|---|---|---|

| -NH₂ | 5 | ↑ Nucleophilicity | N–H⋯O hydrogen bonds |

| -Cl | 2 | ↓ Solubility in polar solvents | Cl⋯π interactions |

Advanced: What computational methods are recommended to predict the compound’s biological activity?

Answer:

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs), focusing on the chloro-propanone moiety’s electrophilic character .

- QSAR Models : Train models using descriptors like logP, molar refractivity, and H-bond donor counts from databases like PubChem .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to evaluate binding free energies .

Advanced: How can researchers resolve conflicting data in reaction yield optimization studies?

Answer:

- DoE (Design of Experiments) : Apply factorial designs to isolate variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize temperature, solvent, and base stoichiometry .

- Statistical Analysis : Use ANOVA to identify significant factors (p < 0.05) and generate response surface models.

- Contradiction Case : If yields decrease at high temperatures despite kinetic favorability, investigate side reactions (e.g., hydrolysis) via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.